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Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

cat. No.: B1266316

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Phenylpyrrolidin-3-ol. While a complete, experimentally verified dataset for this
specific molecule is not readily available in public databases, this document compiles predicted
spectroscopic data based on established principles and provides representative data from
closely related analogs. Standard experimental protocols for acquiring such data are also
detailed to serve as a valuable resource for the characterization and analysis of this and similar
chemical entities.

Compound Overview

3-Phenylpyrrolidin-3-ol is a heterocyclic compound with the molecular formula C10H13NO and
a molecular weight of 163.22 g/mol .[1][2] Its structure, featuring a tertiary alcohol and a
secondary amine within a pyrrolidine ring attached to a phenyl group, makes it a valuable
building block in medicinal chemistry and organic synthesis.

Spectroscopic Data

The following sections present the anticipated spectroscopic data for 3-Phenylpyrrolidin-3-ol.
These values are predicted based on the chemical structure and typical spectroscopic behavior
of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

phenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts are

influenced by the neighboring functional groups.

Predicted Chemical

Proton Assignment _ Predicted Multiplicity = Notes
Shift (8, ppm)
Aromatic-H (ortho) 7.4-7.6 Multiplet
Aromatic-H (meta) 72-74 Multiplet
Aromatic-H (para) 71-73 Multiplet
o ] Two non-equivalent
Pyrrolidine-H (a to N) 28-3.2 Multiplet
protons.
Pyrrolidine-H (3 to C- ] Two non-equivalent
20-24 Multiplet

OH)

protons.

Chemical shift is

-OH Broad singlet Broad Singlet concentration and
solvent dependent.
Chemical shift is

-NH Broad singlet Broad Singlet concentration and

solvent dependent.

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Predicted Chemical Shift (9,

Carbon Assignment Notes

ppm)
Aromatic C (quaternary,

o 145 - 150

attached to pyrrolidine)
Aromatic C-H (ortho, meta, ] ]

125-130 Multiple signals expected.
para)
C-OH (quaternary) 70-75
Pyrrolidine C (a to N) 45 - 55 Two signals expected.
Pyrrolidine C (B to C-OH) 35-45

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in 3-

Phenylpyrrolidin-3-ol.

Characteristic Absorption

Functional Group Intensity
(cm~)

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
N-H Stretch (Secondary )

] 3300 - 3500 Medium, Broad
Amine)
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak
C-N Stretch (Amine) 1020 - 1250 Medium
C-O Stretch (Tertiary Alcohol) 1100 - 1200 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3-Phenylpyrrolidin-3-ol (C10H13NO), the expected exact mass is
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approximately 163.10 g/mol .

lon m/z (predicted) Notes
Protonated molecule (in ESI or
+ :
[M+H]* 164.107
Cl)
[M]* 163.100 Molecular ion (in EI)
Loss of water from the tertiary
[M-H20]+ 145.096
alcohol
Cleavage of the pyrrolidine
-L2ria .
[M-C2HaN]*+ 121.065

ring

Phenylacylium ion, a common
CeHsCO™ 105.034 fragment for phenyl
ketones/alcohols

CeHs* 77.039 Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of 3-Phenylpyrrolidin-3-ol is dissolved in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a5 mm
NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 'H NMR Acquisition:
o The instrument is tuned and locked to the deuterium signal of the solvent.

o Shimming is performed to optimize the magnetic field homogeneity.
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o A standard one-pulse sequence is used to acquire the *H spectrum.
o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to acquire the 3C spectrum, resulting in
singlets for all carbon signals.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
200 ppm).

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact
between the sample and the crystal.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory is commonly used.

o Data Acquisition:
o A background spectrum of the empty ATR crystal is recorded.

o The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio.[3]
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o The spectrum is usually recorded in the mid-IR range (4000-400 cm~1).[3]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be
necessary depending on the ionization technique and instrument sensitivity.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron lonization (El), is used.

o Data Acquisition (ESI):

o The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatograph (LC).

o The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and
temperature) are optimized to achieve maximum ionization and signal intensity.[3]

o Data is typically acquired in positive ion mode to detect the protonated molecule [M+H]*.

[3]
o Data Acquisition (EI):

o A small amount of the sample is introduced into the high vacuum of the mass
spectrometer, where it is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).[3]

o Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a
function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the
fragmentation pattern is analyzed to provide structural information.

Experimental Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-Phenylpyrrolidin-3-ol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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